molecular formula C18H20ClNO2S B14410902 2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide CAS No. 83375-50-2

2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide

Cat. No.: B14410902
CAS No.: 83375-50-2
M. Wt: 349.9 g/mol
InChI Key: KKAFHNKORHCJIO-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide is an organic compound with a complex structure that includes chloro, methoxyphenyl, methyl, and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with a suitable chloroalkyl compound to form an intermediate.

    Introduction of the Phenylsulfanyl Group: The intermediate is then reacted with a phenylsulfanyl reagent under controlled conditions to introduce the phenylsulfanyl group.

    Final Coupling: The final step involves coupling the intermediate with a suitable butanamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets. The phenylsulfanyl group is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The chloro and methoxyphenyl groups may also contribute to its overall biological activity by enhancing its binding affinity to target sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-methoxyphenyl)nicotinamide
  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine

Uniqueness

2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

83375-50-2

Molecular Formula

C18H20ClNO2S

Molecular Weight

349.9 g/mol

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenylsulfanylbutanamide

InChI

InChI=1S/C18H20ClNO2S/c1-13(23-16-7-5-4-6-8-16)18(2,19)17(21)20-14-9-11-15(22-3)12-10-14/h4-13H,1-3H3,(H,20,21)

InChI Key

KKAFHNKORHCJIO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C(=O)NC1=CC=C(C=C1)OC)Cl)SC2=CC=CC=C2

Origin of Product

United States

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